Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate
Description
Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a phenyl group, an ethoxycarbonylamino group, and a hydroxybenzoate moiety
Properties
IUPAC Name |
phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-16(20)17-11-8-9-13(14(18)10-11)15(19)22-12-6-4-3-5-7-12/h3-10,18H,2H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKOKJBRBSMSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate typically involves the esterification of 4-aminosalicylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonylamino group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of 4-(ethoxycarbonylamino)-2-hydroxybenzaldehyde.
Reduction: Formation of 4-(ethoxycarbonylamino)-2-aminophenol.
Substitution: Formation of 4-(ethoxycarbonylamino)-2-hydroxybenzoate derivatives with various substituents.
Scientific Research Applications
Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of inflammatory mediators, contributing to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate can be compared with other phenolic esters such as:
Phenyl 4-aminosalicylate: Similar structure but lacks the ethoxycarbonylamino group.
Ethyl 4-hydroxybenzoate: Similar ester functionality but lacks the amino group.
Phenyl 2-hydroxybenzoate: Similar phenolic structure but different substitution pattern.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
